N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS.ClH/c1-11-9-14(22(4)20-11)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDPKLXZQSMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound features a complex structure that includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a pyrazole carboxamide framework. These structural components are believed to contribute significantly to its biological activity, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.88 g/mol. The presence of the dimethylamino group enhances solubility, while the fluorobenzo[d]thiazole ring is known for diverse pharmacological activities.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Kinase Inhibition : Preliminary studies suggest that it inhibits specific kinases involved in signaling pathways associated with cancer cell proliferation and survival.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Apoptosis Induction : In vitro studies have indicated that this compound can promote apoptosis in cancer cell lines, suggesting its role as an anticancer agent .
Biological Activity Data
Case Studies
- In Vitro Cancer Cell Studies : In studies involving A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells, treatment with the compound resulted in reduced cell viability and increased markers of apoptosis. The concentrations used ranged from 1 to 4 µM, showcasing dose-dependent effects on cell proliferation and survival .
- Antimicrobial Efficacy : The compound was tested against common bacterial strains, demonstrating significant antimicrobial activity. The mechanism appears to involve disruption of cellular processes critical for bacterial survival, although further elucidation is needed regarding specific pathways affected .
Preparation Methods
Condensation of Acetone and Dimethyl Oxalate
Acetone reacts with dimethyl oxalate in methanol under basic conditions to form methyl 2,4-dioxovalerate.
Reaction Conditions
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetone, Dimethyl oxalate | NaOMe | Methanol | 0–5°C | 71.8% |
Cyclization with Methylhydrazine
The dioxovalerate intermediate undergoes cyclization with methylhydrazine in aqueous sulfuric acid, yielding methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Reaction Conditions
| Reagent | Acid | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methylhydrazine | H₂SO₄ | Water | 25°C | 69% |
Ester Hydrolysis
The ester is hydrolyzed to the carboxylic acid using 20% NaOH, followed by acidification with HCl.
Reaction Conditions
| Reagent | Conditions | Yield |
|---|---|---|
| 20% NaOH | 0°C → RT, 18 h | 81% |
Amide Bond Formation
The pyrazole carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with N-(2-(dimethylamino)ethyl)-6-fluorobenzo[d]thiazol-2-amine.
Reaction Conditions
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| SOCl₂, Pyridine | Dichloromethane | Et₃N | 0°C → RT | 76% |
The amide product is purified via recrystallization from ethyl acetate, yielding white crystals.
Salt Formation and Final Product Isolation
The tertiary amine of the dimethylaminoethyl group is protonated using hydrochloric acid (HCl) in diethyl ether, forming the hydrochloride salt.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HCl (gaseous) | Diethyl ether | 0°C | 95% |
The final product is characterized via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Yield Analysis
Key optimizations include:
- Temperature control during alkylation to prevent polyalkylation.
- Dropwise addition of reagents to mitigate exothermic side reactions.
- Column chromatography for high-purity intermediates.
Overall Yield
| Step | Cumulative Yield |
|---|---|
| Benzothiazole amine | 78% |
| Alkylation | 66% (0.78 × 0.85) |
| Pyrazole acid | 53% (0.66 × 0.81) |
| Amide coupling | 40% (0.53 × 0.76) |
| Salt formation | 38% (0.40 × 0.95) |
Q & A
Q. What are the key steps and analytical methods for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with coupling a dimethylaminoethylamine derivative to a fluorobenzo[d]thiazole moiety, followed by carboxamide formation. Critical steps include amide bond formation and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural integrity and purity .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions (e.g., fluorine on the benzo[d]thiazole ring).
- IR spectroscopy verifies functional groups (amide C=O stretch at ~1650 cm⁻¹).
- High-resolution MS ensures accurate molecular weight matching the theoretical value (e.g., 393.93 g/mol for a related analogue) .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines.
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Solubility and stability tests in physiological buffers to guide dose ranges for advanced studies .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity interference. Mitigation strategies:
- Dose-response curve refinement to exclude non-specific effects.
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
- HPLC-MS purity re-evaluation to rule out degradation products .
Q. What strategies optimize reaction yields during scale-up synthesis?
Yield optimization requires:
Q. How do structural modifications influence target selectivity?
Systematic SAR studies are critical:
- Fluorine substitution : The 6-fluoro group on the benzo[d]thiazole may enhance hydrophobic interactions with target proteins.
- Dimethylaminoethyl chain : Modulates solubility and membrane permeability.
- Pyrazole ring methylation : Adjusts steric hindrance to fine-tune binding .
Methodological Considerations
Q. What computational tools predict interaction mechanisms with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding modes. Key parameters:
- Ligand preparation : Protonation states at physiological pH.
- Binding site flexibility : Ensemble docking to account for protein conformational changes .
Q. How are stability and degradation profiles characterized under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13).
- LC-MS/MS analysis : Identifies degradation products (e.g., hydrolysis of the carboxamide group).
- Half-life determination in plasma or simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
